molecular formula C20H19N3OS B2959135 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide CAS No. 1396852-08-6

2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide

Cat. No.: B2959135
CAS No.: 1396852-08-6
M. Wt: 349.45
InChI Key: JYYGRDQDBZAJJA-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is a complex organic compound that features a unique structure combining a benzamide moiety with a pyrrolo[1,2-a]imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[1,2-a]imidazole core, followed by the introduction of the benzamide group. Key steps include:

    Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Attachment of the Benzamide Group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

  • 2-(methylsulfanyl)-5H,6H,7H-pyrrolo[1,2-a]imidazole
  • N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide

Uniqueness: 2-(methylsulfanyl)-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)benzamide is unique due to the combination of its structural features, which confer distinct pharmacological properties. The presence of both the methylsulfanyl group and the pyrrolo[1,2-a]imidazole ring system differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-25-18-9-3-2-8-16(18)20(24)22-15-7-4-6-14(12-15)17-13-21-19-10-5-11-23(17)19/h2-4,6-9,12-13H,5,10-11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYGRDQDBZAJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CN=C4N3CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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